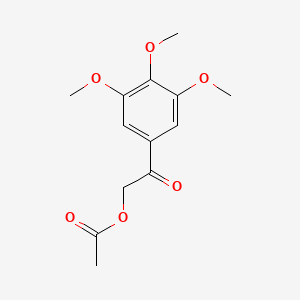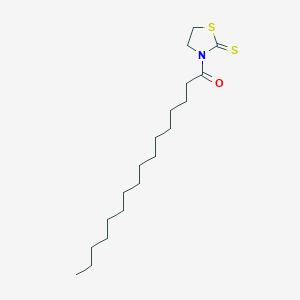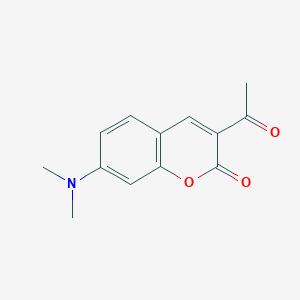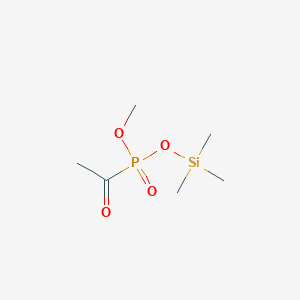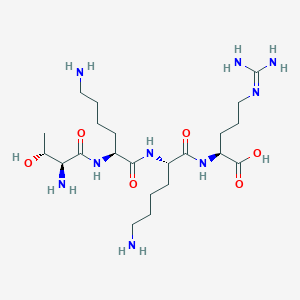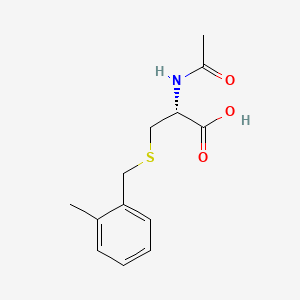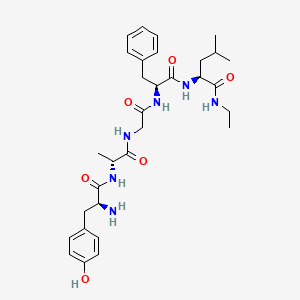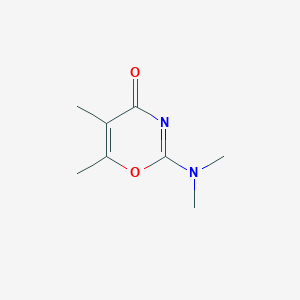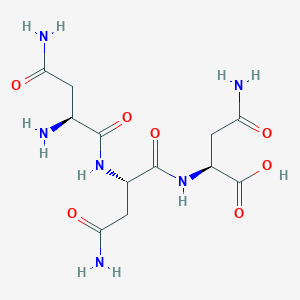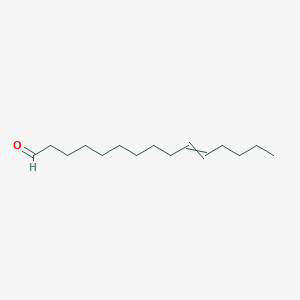
Pentadec-10-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-10-enal is an organic compound with the molecular formula C15H28O. It is an unsaturated aldehyde, characterized by a long carbon chain with a double bond at the tenth position and an aldehyde group at the terminal position. This compound is known for its distinctive odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadec-10-enal can be synthesized through various methods. One common approach involves the oxidation of cis-10-pentadecenoic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-tetradecene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-10-enal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to pentadec-10-enoic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol, pentadec-10-enol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydrogenation to form pentadecanal.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Hydrogenation: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst
Major Products Formed
Oxidation: Pentadec-10-enoic acid
Reduction: Pentadec-10-enol
Hydrogenation: Pentadecanal
Aplicaciones Científicas De Investigación
Pentadec-10-enal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its role in the biosynthesis of pheromones in certain insect species.
Medicine: Research is ongoing to explore its potential antimicrobial and anti-inflammatory properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of pentadec-10-enal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to modifications in protein function. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Cis-10-pentadecenoic acid: An unsaturated fatty acid with a similar carbon chain length but with a carboxylic acid group instead of an aldehyde.
Trans-10-pentadecenoic acid: Similar to cis-10-pentadecenoic acid but with a trans configuration of the double bond.
Uniqueness
Pentadec-10-enal is unique due to its aldehyde functional group, which imparts distinct chemical reactivity compared to similar fatty acids. This makes it valuable in specific synthetic applications and in the fragrance industry.
Propiedades
IUPAC Name |
pentadec-10-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6,15H,2-4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHGVQUJJPIQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30706285 |
Source


|
| Record name | Pentadec-10-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30706285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72032-19-0 |
Source


|
| Record name | Pentadec-10-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30706285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
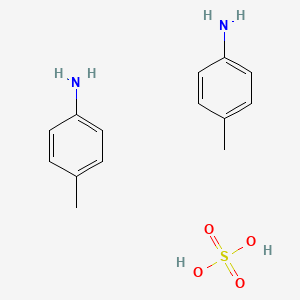
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
